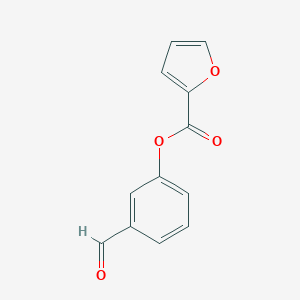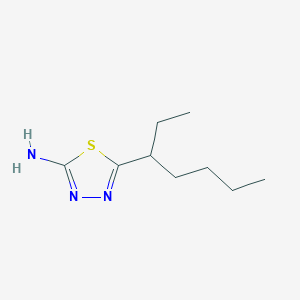
2-furoate de 3-formylphényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylphenyl 2-furoate is an organic compound with the molecular formula C12H8O4. It is a derivative of furan and phenyl, characterized by the presence of a formyl group attached to the phenyl ring and an ester linkage to the furan ring.
Applications De Recherche Scientifique
3-Formylphenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Formylphenyl 2-furoate can be synthesized through the esterification of 3-formylphenol with 2-furoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
These processes would utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials, along with the use of industrial-grade dehydrating agents and catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Oxidation: 3-Carboxyphenyl 2-furoate.
Reduction: 3-Hydroxymethylphenyl 2-furoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions
Mécanisme D'action
The mechanism of action of 3-formylphenyl 2-furoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester functional groups, potentially inhibiting or modulating enzyme activities. The exact molecular targets and pathways involved would require further investigation through experimental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenyl acetate: Similar structure but with an acetate group instead of a furoate group.
3-Formylphenyl benzoate: Similar structure but with a benzoate group instead of a furoate group.
3-Formylphenyl propionate: Similar structure but with a propionate group instead of a furoate group
Uniqueness
3-Formylphenyl 2-furoate is unique due to the presence of the furoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the furoate moiety plays a crucial role in the compound’s reactivity and interactions .
Propriétés
IUPAC Name |
(3-formylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKMEKANPHRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Diethylamino)benzylidene]-3-[(4-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B402852.png)
![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402854.png)
![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B402857.png)
![2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B402858.png)



![2-(3-chlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402863.png)
![2-(3-chlorophenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402865.png)

![8-ethoxy-4,4,5-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402867.png)

